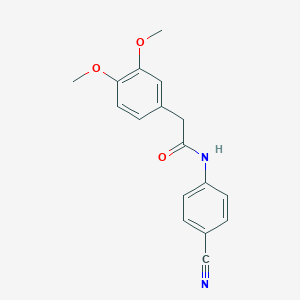![molecular formula C19H21ClN2O3 B270804 4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270804.png)
4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide, also known as GW501516, is a synthetic PPARδ agonist. It was first synthesized in 1992 by GlaxoSmithKline and has since gained attention for its potential use as a performance-enhancing drug. However, it also has potential applications in scientific research due to its unique mechanism of action.
Wirkmechanismus
4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide works by activating PPARδ, a nuclear receptor that regulates gene expression. This activation leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased expression of genes involved in mitochondrial biogenesis and oxidative metabolism. These effects lead to improved endurance and metabolic function.
Biochemical and physiological effects:
In addition to its effects on metabolism, this compound has also been found to have anti-inflammatory and anti-proliferative effects in animal models. It has been shown to reduce inflammation in the liver and inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide for lab experiments is its specificity for PPARδ, which allows for targeted manipulation of gene expression. However, its potential use as a performance-enhancing drug and the lack of long-term safety data are limitations to its use in research.
Zukünftige Richtungen
Future research on 4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide could focus on its potential therapeutic applications in conditions such as obesity, type 2 diabetes, and cardiovascular disease. It could also investigate its anti-inflammatory and anti-proliferative effects in more detail, as well as its potential use in combination with other therapies. Further studies on its safety and potential side effects are also needed.
Synthesemethoden
The synthesis of 4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide involves a multi-step process starting with the reaction of 4-chloro-3-nitrobenzoic acid with isobutylamine to form 4-chloro-3-nitro-N-isobutylbenzamide. This intermediate is then reduced to 4-chloro-N-isobutyl-3-nitrobenzamide and subsequently reacted with phenoxyacetic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide has been shown to have potential applications in scientific research, particularly in the fields of exercise physiology, metabolism, and cardiovascular disease. It has been found to increase endurance and improve lipid metabolism in animal models, making it a potential therapeutic agent for conditions such as obesity and type 2 diabetes.
Eigenschaften
Molekularformel |
C19H21ClN2O3 |
|---|---|
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
4-chloro-N-(2-methylpropyl)-3-[(2-phenoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-13(2)11-21-19(24)14-8-9-16(20)17(10-14)22-18(23)12-25-15-6-4-3-5-7-15/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) |
InChI-Schlüssel |
LIGQWTNTXOIJAP-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)


methanone](/img/structure/B270740.png)
![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)
